REACTION_CXSMILES
|
[S:1](Cl)(=[O:4])(=[O:3])[NH2:2].[I:6][C:7]1[CH:14]=[C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:12]=[C:9]([CH:10]=O)[C:8]=1[OH:19].C(N(CC)CC)C>C(Cl)Cl>[O:3]=[S:1]1(=[O:4])[N:2]=[CH:10][C:9]2[CH:12]=[C:13]([C:15]([CH3:18])([CH3:17])[CH3:16])[CH:14]=[C:7]([I:6])[C:8]=2[O:19]1
|
Name
|
|
Quantity
|
13.8 g
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
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IC1=C(C(C=O)=CC(=C1)C(C)(C)C)O
|
Name
|
|
Quantity
|
12.1 g
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
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Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Control Type
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UNSPECIFIED
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Setpoint
|
20 °C
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Type
|
CUSTOM
|
Details
|
with stirring at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
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the addition
|
Type
|
CUSTOM
|
Details
|
the resulting reaction mixture
|
Type
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STIRRING
|
Details
|
is stirred at 20° C. for 3 days
|
Duration
|
3 d
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Type
|
CUSTOM
|
Details
|
leaves a tacky residue which
|
Type
|
CUSTOM
|
Details
|
is partitioned between ether and 2 N hydrochloric acid
|
Type
|
CUSTOM
|
Details
|
After separating the phases
|
Type
|
WASH
|
Details
|
the organic phase is washed with water and saturated brime
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Type
|
CUSTOM
|
Details
|
leaves an oily residue (6 g.) which
|
Type
|
CUSTOM
|
Details
|
is chromatographed on silica gel (300 g.) with benzene
|
Type
|
WASH
|
Details
|
Elution with benzene (840 ml.)
|
Type
|
CUSTOM
|
Details
|
gives
|
Type
|
CUSTOM
|
Details
|
recovered 3-iodo-5-(1,1-dimethylethyl)salicylaldehyde (2.2 g., 37% recovery), m.p. 76°-78° C
|
Type
|
WASH
|
Details
|
Continued elution with benzene (500 ml.)
|
Type
|
CUSTOM
|
Details
|
provides an impure solid (2.4 g.) which
|
Type
|
CUSTOM
|
Details
|
is triturated with hexane (20 ml.)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Name
|
|
Type
|
product
|
Smiles
|
O=S1(OC2=C(C=N1)C=C(C=C2I)C(C)(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1 g | |
YIELD: PERCENTYIELD | 14% | |
YIELD: CALCULATEDPERCENTYIELD | 13.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |